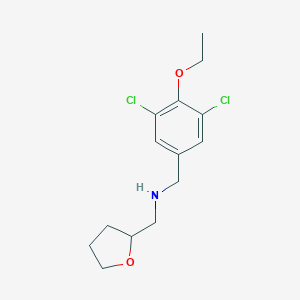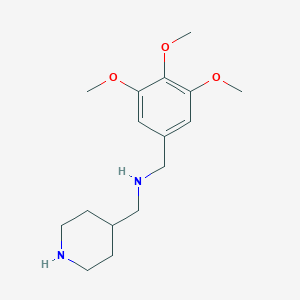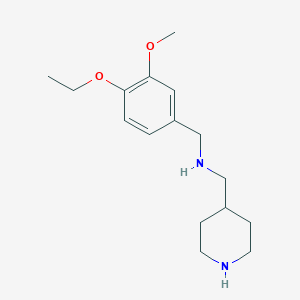![molecular formula C11H15ClFNO B262745 2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a chiral molecule that belongs to the family of beta-adrenergic agonists and has been found to exhibit various biological activities.
Scientific Research Applications
CF3 has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit beta-adrenergic agonist activity and has been tested for its effects on cardiovascular function, metabolism, and bronchodilation. CF3 has also been studied for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
Mechanism of Action
CF3 exerts its biological effects by selectively binding to and activating beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle, and are involved in regulating various physiological processes, such as bronchodilation, heart rate, and metabolism. CF3 selectively activates beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CF3 has been found to exhibit various biochemical and physiological effects in the body. It has been shown to increase the production of cyclic AMP (cAMP), which is a secondary messenger that regulates various cellular processes. CF3 also increases the activity of protein kinase A (PKA), which is an enzyme that regulates the activity of various proteins in the body. These effects lead to increased bronchodilation, increased heart rate, and increased metabolism.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activity and has been shown to exhibit consistent effects across various experimental models. However, CF3 also has some limitations for use in lab experiments. It is a chiral molecule, which means that it exists in two different forms that can exhibit different biological activity. This can complicate the interpretation of experimental results. CF3 also has potential side effects, such as tachycardia and tremors, which can limit its use in certain experimental models.
Future Directions
There are several future directions for research on CF3. One potential area of research is the development of new drugs based on CF3 for the treatment of respiratory diseases. CF3 has been shown to be effective in treating asthma and COPD, but there is still a need for more effective and selective drugs. Another area of research is the investigation of the molecular mechanisms underlying CF3's biological activity. Understanding these mechanisms could lead to the development of new drugs that target beta-adrenergic receptors more selectively. Finally, there is a need for more studies on the safety and toxicity of CF3, particularly in long-term use.
Synthesis Methods
CF3 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl bromide with (R)-2-aminobutan-1-ol in the presence of a base, followed by a series of purification steps to obtain the final product. The yield of the synthesis process is relatively high, and the purity of the product can be further improved using chromatographic techniques.
properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-2-8(7-15)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14-15H,2,6-7H2,1H3 |
InChI Key |
DUAXRDVUQGOPLR-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)



![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)